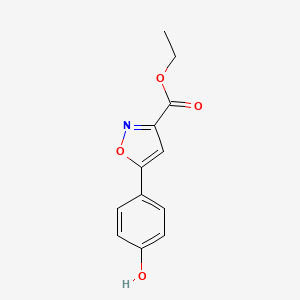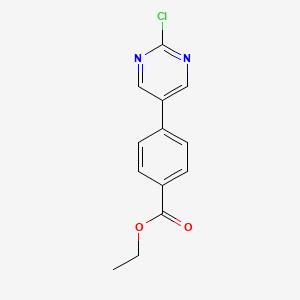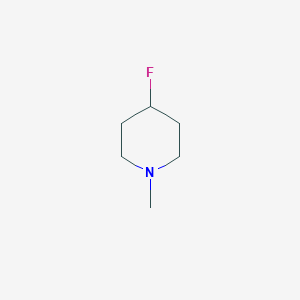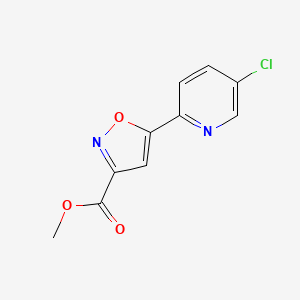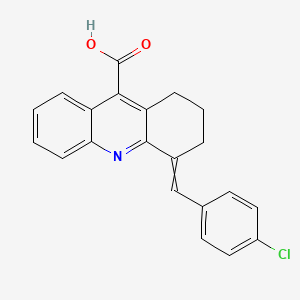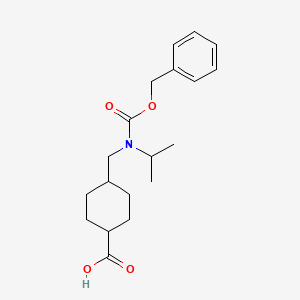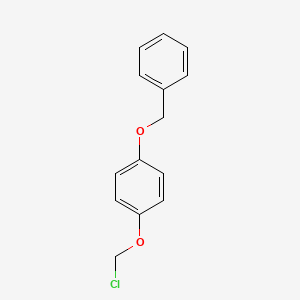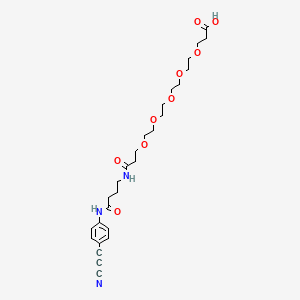
4-Bromo-2-fluoro-5-isopropoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-fluoro-5-isopropoxybenzoic acid is an organic compound with the molecular formula C10H10BrFO3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and isopropoxy groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-isopropoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of a suitable benzoic acid derivative, followed by the introduction of the isopropoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize the production efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-fluoro-5-isopropoxybenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-fluoro-5-isopropoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-fluoro-5-isopropoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-fluorobenzoic acid: Similar in structure but lacks the isopropoxy group.
4-Bromo-2,5-difluorobenzoic acid: Contains an additional fluorine atom.
4-Isopropoxybenzoic acid: Lacks the bromine and fluorine atoms.
Uniqueness
4-Bromo-2-fluoro-5-isopropoxybenzoic acid is unique due to the combination of bromine, fluorine, and isopropoxy groups on the benzene ring. This unique structure imparts specific chemical properties, such as reactivity and binding affinity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H10BrFO3 |
|---|---|
Molekulargewicht |
277.09 g/mol |
IUPAC-Name |
4-bromo-2-fluoro-5-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H10BrFO3/c1-5(2)15-9-3-6(10(13)14)8(12)4-7(9)11/h3-5H,1-2H3,(H,13,14) |
InChI-Schlüssel |
MSMMTFORGFBRDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C(=C1)C(=O)O)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


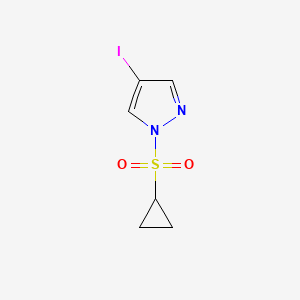

![5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13712613.png)
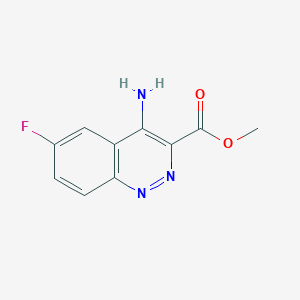
![methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B13712641.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B13712644.png)
